molecular formula C8H10BrFN2O2 B12477806 3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione

3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione

Cat. No.: B12477806
M. Wt: 265.08 g/mol
InChI Key: DJTYCBYASJOQSK-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromopropyl group, a fluorine atom, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-1-methyluracil and 3-bromopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized forms of the compound with different oxidation states.

    Reduction: Reduced derivatives with altered functional groups.

Scientific Research Applications

3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopropyl)-5-fluorouracil: Similar structure but lacks the methyl group.

    5-Fluoro-1-methyluracil: Lacks the bromopropyl group.

    3-Bromopropyl-1-methylpyrimidine-2,4-dione: Lacks the fluorine atom.

Uniqueness

3-(3-Bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione is unique due to the combination of the bromopropyl, fluorine, and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10BrFN2O2

Molecular Weight

265.08 g/mol

IUPAC Name

3-(3-bromopropyl)-5-fluoro-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H10BrFN2O2/c1-11-5-6(10)7(13)12(8(11)14)4-2-3-9/h5H,2-4H2,1H3

InChI Key

DJTYCBYASJOQSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCBr)F

Origin of Product

United States

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